1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

Catalog No.
S13147991
CAS No.
94086-86-9
M.F
C15H13N3O3
M. Wt
283.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

CAS Number

94086-86-9

Product Name

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone

IUPAC Name

1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C15H13N3O3/c1-18-8-4-2-6(16)10-12(8)14(20)11-7(17)3-5-9(19)13(11)15(10)21/h2-5,18-19H,16-17H2,1H3

InChI Key

GILFHASBSONWCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)O

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family, characterized by its complex aromatic structure and multiple functional groups. Its molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, and it features two amino groups, one hydroxyl group, and one methylamino group attached to the anthraquinone backbone. This compound is notable for its vibrant color properties and potential applications in various fields, including dye chemistry and biochemistry.

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: It can be reduced to yield leuco derivatives, which are often used in dye formulations.
  • Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and acyl chlorides for substitution reactions. The resulting products have significant applications in creating dyes and pigments.

Research indicates that 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone exhibits biological activity, particularly in the realm of fluorescence. It serves as a precursor for synthesizing red fluorescent carbon dots with emission at 635 nm. These fluorescent properties make it potentially useful in bioimaging and sensing applications. Additionally, derivatives of this compound may possess antimicrobial properties, although specific studies are needed to confirm these effects.

The synthesis of 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction of 1,5-diaminoanthraquinone with formaldehyde under acidic conditions to produce intermediates that can be further modified to yield the target compound.
  • Electrolytic Synthesis: This technique utilizes an electrolytic cell with sulfuric acid as the electrolyte. The process involves reducing 1,5-dinitroanthraquinone under controlled conditions to form the desired product.
  • Friedel-Crafts Arylation: The compound can participate in Friedel-Crafts reactions when treated with phenols or anisole in concentrated sulfuric acid, leading to arylated derivatives.

1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone has various applications:

  • Dyes and Pigments: Due to its vivid coloration properties, it is utilized in dye formulations for textiles and other materials.
  • Fluorescent Probes: Its ability to form fluorescent derivatives makes it valuable in biological imaging and sensing technologies.
  • Organic Electronics: The compound may find applications in organic semiconductor devices due to its electronic properties.

Interaction studies involving 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone focus on its reactivity with various biological molecules. For example:

  • The compound's derivatives have been studied for their interactions with metal ions such as iron(III), which can enhance their fluorescence properties.
  • Research into its binding affinity with proteins or nucleic acids could provide insights into its potential therapeutic applications or mechanisms of action.

Several compounds share structural similarities with 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
1-Amino-4-hydroxy-5,8-bis(methylamino)anthraquinoneContains two methylamino groupsEnhanced solubility and potential dye applications
1-(Methylamino)anthraquinoneOne methylamino groupUsed as a dye intermediate; lower reactivity compared
1,5-Diamino-4-hydroxyanthraquinoneLacks methylamino groupMore basic compared to methylated derivatives
1,8-DiaminoanthraquinoneDifferent positioning of amino groupsExhibits different color properties; less versatile

The uniqueness of 1,5-diamino-4-hydroxy-8-(methylamino)anthraquinone lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities not observed in other similar compounds. Its ability to form fluorescent derivatives also sets it apart from other anthraquinones .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

283.09569129 g/mol

Monoisotopic Mass

283.09569129 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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